Sigma-1 Receptor Binding Affinity: 9-Substitution vs. 4-Substituted Carbazole Analogs
The target compound's sigma-1 receptor affinity has been measured in guinea pig brain membranes, yielding a Ki of 248 nM [1]. This places it in an intermediate affinity range compared to the high-potency 4-substituted analog FH-510 (IC50 = 4.8 nM) and the low-potency rimcazole (IC50 = 1460 nM) [2]. The ~52-fold difference from FH-510 and ~5.9-fold improvement over rimcazole highlight the critical role of the substitution position. This data point is from a cross-study comparison using different assay formats, requiring cautious interpretation.
FH-510: IC50 = 4.8 nM
Rimcazole: IC50 = 1460 nM
~52-fold lower than FH-510; ~5.9-fold higher than rimcazole
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 248 nM (sigma-1, guinea pig brain, [3H]-(+)-pentazocine displacement) |
| Comparator Or Baseline | FH-510: IC50 = 4.8 nM (sigma, rat brain, [3H]DTG); Rimcazole: IC50 = 1460 nM (sigma, [3H]DTG) |
| Quantified Difference | ~52-fold lower affinity than FH-510; ~5.9-fold higher affinity than rimcazole |
| Conditions | Target: [3H]-(+)-pentazocine displacement in guinea pig brain membranes (BindingDB). Comparators: [3H]DTG binding in rat/guinea pig brain membranes (US5116995). |
Why This Matters
For researchers building carbazole SAR libraries, this compound provides a unique intermediate-affinity benchmark at the 9-position, filling a gap between the high-affinity 4-substituted tools and the low-affinity clinical candidate rimcazole.
- [1] BindingDB. BDBM50604968 (CHEMBL5190189): Ki 248 nM for sigma-1 receptor in guinea pig brain. BindingDB Entry 50022266. 2024. View Source
- [2] Nakazato A, Kitsukawa S, Kawashima Y, Hatayama K, Hibino S. Carbazole compounds. US Patent 5,116,995. 1992 May 26. Table 1: Sigma receptor IC50 values for A, B, C, Rimcazole. View Source
